![molecular formula C12H14O4 B13488530 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is an organic compound that features a benzodioxin ring fused with a butanoic acid moiety
Méthodes De Préparation
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid typically involves several steps. One common method includes the reaction of 1,2-dibromoethane with acetone under reflux conditions, followed by the addition of hydrazine hydrate and phenyl isothiocyanate . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Applications De Recherche Scientifique
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial properties and its ability to inhibit certain enzymes.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s ability to modulate immune responses is linked to its interaction with immune cell receptors and signaling pathways .
Comparaison Avec Des Composés Similaires
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid can be compared with similar compounds such as:
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the benzodioxin ring and butanoic acid moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-9(12(13)14)8-3-4-10-11(7-8)16-6-5-15-10/h3-4,7,9H,2,5-6H2,1H3,(H,13,14) |
Clé InChI |
MSBBCDJBESIFOX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OCCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13488448.png)
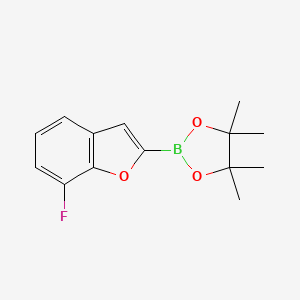
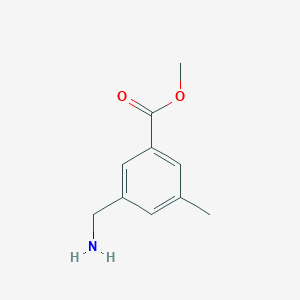
![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13488470.png)

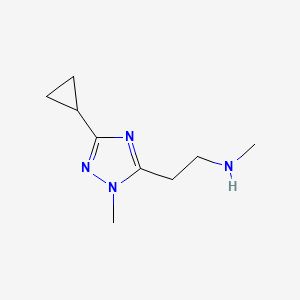
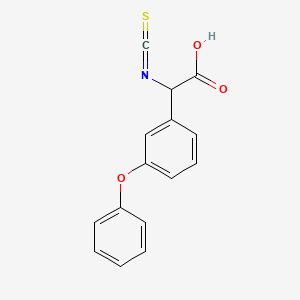
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13488492.png)
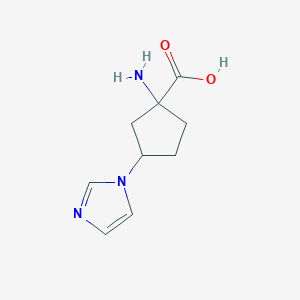
![2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B13488510.png)
![2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13488518.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
